Structural Uniqueness: Concurrent 3‑(4‑Methylphenyl) and 7‑Trifluoromethyl Substitution
The target compound is the only commercially accessible imidazo[1,2‑a]pyrimidine that combines a 4‑methylphenyl substituent at C‑3 with a trifluoromethyl group at C‑7 . The closest structural analogs—3‑phenylimidazo[1,2‑a]pyrimidine (CAS 15764‑47‑3), 7‑(trifluoromethyl)imidazo[1,2‑a]pyrimidine (CAS 375857‑66‑2), and 2‑(4‑methylphenyl)imidazo[1,2‑a]pyrimidine (CAS 56921‑83‑6)—each carry only one of these two key features, depriving them of the simultaneous lipophilic and electronic modulation conferred by the dual substitution pattern.
| Evidence Dimension | Substitution pattern (position and identity of substituents) |
|---|---|
| Target Compound Data | 3‑(4‑methylphenyl); 7‑CF₃ |
| Comparator Or Baseline | 3‑phenylimidazo[1,2‑a]pyrimidine (3‑phenyl; 7‑H); 7‑(trifluoromethyl)imidazo[1,2‑a]pyrimidine (3‑H; 7‑CF₃); 2‑(4‑methylphenyl)imidazo[1,2‑a]pyrimidine (2‑(4‑methylphenyl); 7‑H) |
| Quantified Difference | Two substituents vs. one substituent; distinct regiochemistry (C‑3 vs. C‑2 aryl attachment) |
| Conditions | Structural comparison based on chemical structure; no biological assay data available for the target compound itself. |
Why This Matters
In SAR-driven procurement, the absence of one substituent or a change in its position can abolish target affinity, making the compound irreplaceable by mono‑substituted analogs [1][2].
- [1] Merck & Co., Inc. Tyrosine Kinase Inhibitors. US Patent Application Publication No. 2009/0131423, published May 21, 2009. View Source
- [2] Merck Sharp & Dohme Ltd. Imidazo-pyrimidine derivatives as ligands for GABA receptors. US Patent 6,900,215, issued May 31, 2005. View Source
